1-(3-Amino-4-hydroxyphenyl)ethan-1-one hydrochloride
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Overview
Description
“1-(3-Amino-4-hydroxyphenyl)ethan-1-one hydrochloride” is a chemical compound with the molecular formula C8H10ClNO2 . It has a molecular weight of 187.62 g/mol . The compound is also known by several synonyms, including “14347-14-9”, “1-(3-amino-4-hydroxyphenyl)ethanone hcl”, and "1-(3-amino-4-hydroxyphenyl)ethanone;hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C8H9NO2.ClH/c1-5(10)6-2-3-8(11)7(9)4-6;/h2-4,11H,9H2,1H3;1H
. The Canonical SMILES representation is CC(=O)C1=CC(=C(C=C1)O)N.Cl
.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.62 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass is 187.0400063 g/mol . The topological polar surface area is 63.3 Ų . The heavy atom count is 12 .
Scientific Research Applications
Pharmaceutical Synthesis
This compound is used in the synthesis of various pharmaceutical drugs, including octopamine, sotalol, bamethan, and dyclonine . It serves as an intermediate in these syntheses, highlighting its importance in drug development .
Organic Synthesis Intermediate
It is utilized as an intermediate in organic synthesis, particularly in the production of phenylephrine , a common decongestant .
Anti-tuberculosis Agent
The compound is involved in the preparation of chalcones and flavonoids, which have applications as anti-tuberculosis agents .
Antileishmanial Applications
It also finds use in the synthesis of antileishmanial chalcones, contributing to treatments against leishmaniasis .
Bioflavonoid Source
Custom Synthesis and Procurement
The compound is available for custom synthesis and procurement, indicating its demand in specialized chemical production .
Mechanism of Action
Target of Action
It is known that similar compounds are used in the synthesis and preparation of chalcones and flavonoids, which are known to have anti-tuberculosis and antileishmanial properties .
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets to induce changes that contribute to its anti-tuberculosis and antileishmanial effects .
Biochemical Pathways
It is likely involved in the pathways related to tuberculosis and leishmaniasis, given its use in the synthesis of anti-tuberculosis and antileishmanial agents .
Result of Action
Its role in the synthesis of anti-tuberculosis and antileishmanial agents suggests it may contribute to the inhibition of these diseases .
Action Environment
It is known that the compound should be stored at -20°c, away from moisture, which suggests that temperature and humidity could affect its stability .
properties
IUPAC Name |
1-(3-amino-4-hydroxyphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5(10)6-2-3-8(11)7(9)4-6;/h2-4,11H,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUBGIFXALNOJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70778921 |
Source
|
Record name | 1-(3-Amino-4-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70778921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14347-14-9 |
Source
|
Record name | 1-(3-Amino-4-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70778921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-amino-4-hydroxyphenyl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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